molecular formula C16H22N2O2 B13909408 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

Cat. No.: B13909408
M. Wt: 274.36 g/mol
InChI Key: HPXVBZBPOXCKMN-UHFFFAOYSA-N
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Description

3-Benzyl-8-oxa-3,11-diazaspiro[56]dodecan-10-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable lactone to form the spirocyclic core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one: Unique due to its spirocyclic structure.

    9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: Similar spirocyclic core but different substituents.

    This compound dihydrochloride: A salt form with different solubility and stability properties.

Uniqueness

3-Benzyl-8-oxa-3,11-diazaspiro[56]dodecan-10-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

InChI

InChI=1S/C16H22N2O2/c19-15-11-20-13-16(12-17-15)6-8-18(9-7-16)10-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19)

InChI Key

HPXVBZBPOXCKMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)COC2)CC3=CC=CC=C3

Origin of Product

United States

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